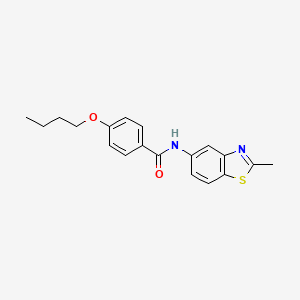
4-butoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a synthetic organic compound with the molecular formula C19H20N2O2S. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
作用机制
Target of Action
Compounds with a similar benzothiazole scaffold have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Benzothiazole derivatives have been reported to interact with various targets, leading to changes in cellular processes . For instance, some benzothiazole derivatives have been found to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are involved in neurodegenerative diseases .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities . For instance, some benzothiazole derivatives have been found to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer’s disease .
Pharmacokinetics
The molecular weight of the compound is 34044, which is within the optimal range for oral bioavailability in drug design.
Result of Action
Benzothiazole derivatives have been associated with various biological effects, such as anti-inflammatory activity and cytotoxicity activity on human tumor cell lines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Butoxy Group: The butoxy group can be introduced through an etherification reaction using butanol and a suitable catalyst.
Amidation: The final step involves the formation of the amide bond by reacting the benzothiazole derivative with 4-butoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-butoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles such as amines or thiols can replace substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced carbonyl compounds
Substitution: Substituted benzothiazole derivatives
科学研究应用
4-butoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead molecule for the development of new drugs due to its potential biological activities, such as anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: It can be used in biological assays to study its effects on various cellular pathways and molecular targets.
Material Science: The compound can be utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Agriculture: It can be explored for its potential use as a pesticide or herbicide due to its chemical structure and reactivity.
相似化合物的比较
Similar Compounds
Benzothiazole: The parent compound with a simpler structure.
2-aminobenzothiazole: A derivative with an amino group at the 2-position.
4-butoxybenzamide: A simpler amide derivative without the benzothiazole core.
Uniqueness
4-butoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is unique due to the combination of the benzothiazole core and the butoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler derivatives. The presence of the butoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
属性
IUPAC Name |
4-butoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-3-4-11-23-16-8-5-14(6-9-16)19(22)21-15-7-10-18-17(12-15)20-13(2)24-18/h5-10,12H,3-4,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUNIEBNOHGTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-ethyl-5-fluoro-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2775218.png)
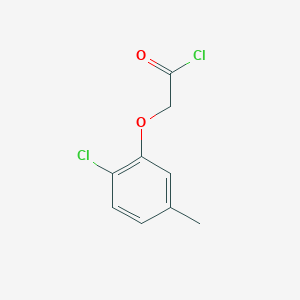
![5-((3,5-Dimethylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2775226.png)
![[1-(Pyridin-2-ylmethyl)-1H-imidazol-4-yl]methanamine dihydrochloride](/img/structure/B2775227.png)
![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2775228.png)
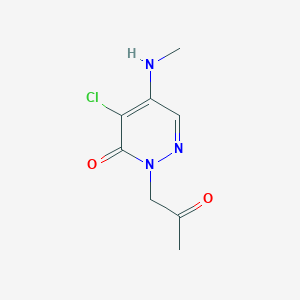
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2775233.png)
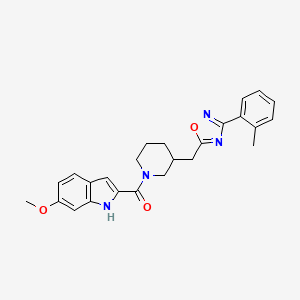

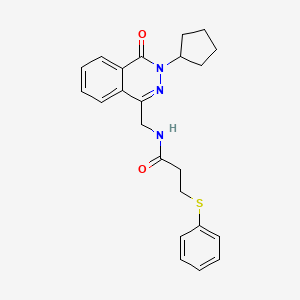
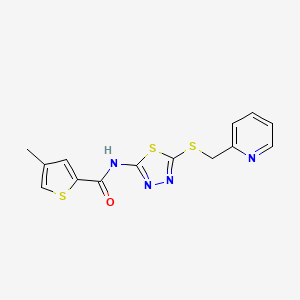
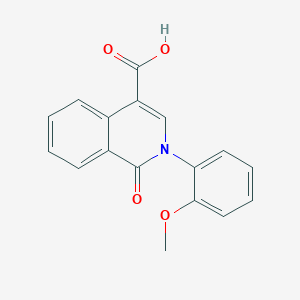
![1-({[(Tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2775239.png)
![N-(5-chloro-2-methylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2775241.png)
